An In-Depth Technical Guide to (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl Acetonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl Acetonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is a chiral heterocyclic compound featuring a pyrrolidinone scaffold, a core structure of significant interest in medicinal chemistry. The presence of a chiral center at the 2-position, a reactive nitrile group, and a bulky N-benzyl substituent makes this molecule a versatile building block for the synthesis of complex and biologically active molecules. This in-depth technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, reactivity, and potential applications in drug discovery and development. The information presented herein is a synthesis of data from related compounds and established chemical principles, providing a robust framework for researchers working with this and similar molecules.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring is a privileged scaffold in drug discovery, forming the core of a wide range of therapeutic agents with diverse biological activities, including nootropic, anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The conformational rigidity of the five-membered ring, coupled with the ability to introduce stereocenters and various functional groups, allows for precise three-dimensional arrangements that can lead to high-potency and selective interactions with biological targets. The specific stereochemistry, as in the (R)-enantiomer of the title compound, is often crucial for desired biological activity.[3] This guide focuses on the N-benzylated cyanomethyl derivative, a compound poised for further chemical elaboration in the development of novel therapeutics.
Synthesis of (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl Acetonitrile
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile.
Step-by-Step Synthetic Protocol:
Step 1: Esterification of (R)-Pyroglutamic Acid (R)-Pyroglutamic acid is first converted to its methyl ester to protect the carboxylic acid and prevent side reactions in the subsequent benzylation step.
-
Reagents: (R)-Pyroglutamic acid, Methanol (anhydrous), Sulfuric acid (catalytic amount).
-
Procedure: (R)-Pyroglutamic acid is dissolved in anhydrous methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield (R)-Methyl pyroglutamate.
Step 2: N-Benzylation The secondary amine of the pyroglutamate is then protected with a benzyl group.
-
Reagents: (R)-Methyl pyroglutamate, Sodium hydride (NaH), Benzyl bromide (BnBr), Anhydrous Dimethylformamide (DMF).
-
Procedure: (R)-Methyl pyroglutamate is dissolved in anhydrous DMF and cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Reduction of the Ester The methyl ester is selectively reduced to the primary alcohol.
-
Reagents: (R)-1-Benzyl-5-oxopyrrolidine-2-carboxylic acid methyl ester, Lithium borohydride (LiBH4), Anhydrous Tetrahydrofuran (THF).
-
Procedure: The ester is dissolved in anhydrous THF and cooled to 0 °C. A solution of lithium borohydride in THF is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is carefully quenched with a saturated solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield (R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one.
Step 4: Tosylation of the Alcohol The primary alcohol is converted to a better leaving group, such as a tosylate, in preparation for nucleophilic substitution.
-
Reagents: (R)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one, p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Procedure: The alcohol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride is added portion-wise, and the mixture is stirred at 0 °C for 4-6 hours. The reaction mixture is poured into ice-water and extracted with dichloromethane. The organic layer is washed with 1M HCl, saturated sodium bicarbonate, and brine, then dried and concentrated.
Step 5: Cyanation The final step involves the displacement of the tosylate with a cyanide nucleophile to form the target acetonitrile. A similar transformation is described in a patent for the synthesis of 5-oxo-2-pyrrolidine-acetonitrile.[4]
-
Reagents: (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, Sodium cyanide (NaCN), Anhydrous Dimethyl sulfoxide (DMSO).
-
Procedure: The tosylated compound is dissolved in anhydrous DMSO. Sodium cyanide is added, and the mixture is heated to 60-80 °C for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layers are washed thoroughly with brine, dried, and concentrated. The crude product is purified by column chromatography to yield (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile.
Physicochemical Properties
Specific experimental data for (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is not widely published. The following table provides estimated and known properties based on its structure and data from similar compounds.
| Property | Value (Estimated/Known) | Reference/Basis |
| Molecular Formula | C13H14N2O | - |
| Molecular Weight | 214.27 g/mol | - |
| CAS Number | 1272755-31-3 | - |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on similar N-benzyl pyrrolidinones.[5] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile). | General property of similar organic compounds. |
| Boiling Point | > 300 °C (Estimated) | High molecular weight and polar functional groups suggest a high boiling point. |
| Melting Point | Not available. | - |
| pKa (Conjugate Acid) | ~ -4 to -5 (for the lactam nitrogen); Nitrile group is not basic. | Lactam amides are very weak bases. |
| LogP | ~ 1.5 - 2.5 (Estimated) | Calculated based on the contributions of the benzyl, pyrrolidinone, and cyanomethyl groups. |
Spectroscopic Characterization
The structural elucidation of (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile would rely on a combination of NMR, IR, and Mass Spectrometry. The expected spectral data are outlined below based on the analysis of its functional groups and data from analogous compounds.[6][7][8]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 4.95 | d | 1H | N-CH ₂-Ph (one proton of AB system) |
| ~ 4.40 | d | 1H | N-CH ₂-Ph (one proton of AB system) |
| ~ 4.10 - 4.25 | m | 1H | CH -CH₂CN (at C2) |
| ~ 2.80 - 2.95 | m | 1H | CH ₂CN (one proton of ABX system) |
| ~ 2.60 - 2.75 | m | 1H | CH ₂CN (one proton of ABX system) |
| ~ 2.30 - 2.50 | m | 2H | CH ₂-C=O (at C4) |
| ~ 1.90 - 2.10 | m | 2H | CH ₂-CH (at C3) |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175.0 | C =O (Lactam carbonyl) |
| ~ 136.0 | Quaternary aromatic carbon (C-ipso) |
| ~ 128.0 - 129.0 | Aromatic C H |
| ~ 117.0 | C ≡N (Nitrile) |
| ~ 58.0 | C H-CH₂CN (at C2) |
| ~ 49.0 | N-C H₂-Ph |
| ~ 30.0 | C H₂-C=O (at C4) |
| ~ 28.0 | C H₂-CH (at C3) |
| ~ 23.0 | C H₂CN |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2245 | Medium | C≡N stretch (Nitrile)[9] |
| ~ 1680 | Strong | C=O stretch (Amide, lactam)[10][11] |
| ~ 3030, 1600, 1495 | Medium | Aromatic C-H and C=C stretches |
| ~ 2950, 2870 | Medium | Aliphatic C-H stretches |
| ~ 1450 | Medium | CH₂ scissoring |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a clear molecular ion peak. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the pyrrolidinone ring.[12][13]
| m/z Value | Interpretation |
| 214.11 | [M]⁺, Molecular ion |
| 123.07 | [M - C₇H₇]⁺, Loss of the benzyl group |
| 91.05 | [C₇H₇]⁺, Benzyl cation (tropylium ion) |
| 84.05 | Fragment corresponding to the pyrrolidinone-acetonitrile portion after cleavage. |
Reactivity and Stability
(R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile possesses several reactive sites that can be exploited for further chemical modifications:
-
The Nitrile Group: The nitrile functionality is a versatile handle for various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.
-
The Lactam Carbonyl: The amide bond within the lactam is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The carbonyl group can also be reduced.
-
The α-Carbon to the Nitrile: The methylene protons adjacent to the nitrile group are weakly acidic and can be deprotonated with a suitable base to form a carbanion, which can then be alkylated or used in other C-C bond-forming reactions.
-
The Chiral Center: The stereocenter at the 2-position is generally stable under neutral and mildly acidic or basic conditions. However, strong basic conditions could lead to epimerization.
The compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.
Applications in Drug Development
While specific biological activities for (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile have not been reported, the pyrrolidinone core is a key feature in many biologically active compounds.[1][3] Its structural motifs suggest potential applications in several therapeutic areas:
-
Anticonvulsant Agents: Pyrrolidine-2,5-dione derivatives are known for their anticonvulsant properties.[3] The 5-oxopyrrolidine scaffold shares structural similarities and may exhibit similar activities.
-
Anticancer and Antimicrobial Agents: Numerous 5-oxopyrrolidine derivatives have been synthesized and shown to possess promising anticancer and antimicrobial activities.[2] The title compound could serve as a key intermediate for the synthesis of more complex molecules with such properties.
-
Nootropic Agents: The pyrrolidinone ring is the core of the racetam class of nootropic drugs. Further modification of the title compound could lead to novel cognitive enhancers.
The workflow for investigating the biological potential of this compound would typically involve screening against a panel of relevant biological targets.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Analytical Methods: Chiral HPLC
The enantiomeric purity of (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is critical for its use in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining enantiomeric excess (ee).
Protocol for Chiral HPLC Analysis:
This protocol is a general guideline and should be optimized for the specific compound and available instrumentation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD) is often effective for separating enantiomers of pyrrolidine derivatives.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation (e.g., 90:10 to 70:30 v/v). For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) can be used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of a racemic standard (if available) to determine the retention times of both enantiomers.
-
Inject the sample of (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is not available, it should be handled with the care appropriate for a novel chemical compound. General laboratory safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area thoroughly with water.
-
The synthesis involves hazardous reagents such as sodium hydride, benzyl bromide, and sodium cyanide, which require specific handling procedures and safety precautions.
Conclusion
(R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is a chiral building block with significant potential for the synthesis of novel, biologically active compounds. While specific data for this molecule is limited, this guide provides a comprehensive overview of its probable synthesis, properties, and analytical methods based on established knowledge of related pyrrolidinone derivatives. The versatile reactivity of the nitrile and the privileged nature of the pyrrolidinone scaffold make it an attractive target for further research and development in medicinal chemistry.
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